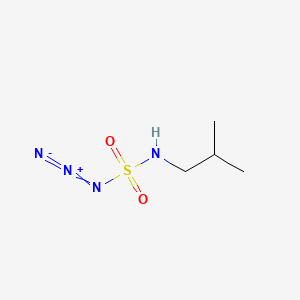

Sulfamoyl azide, isobutyl-

Description

Historical Context and Evolution of Organic Azide (B81097) Chemistry

The journey of organic azide chemistry began in 1864 with the preparation of phenyl azide by Peter Griess. wikipedia.orgwikiwand.comkit.edu This discovery laid the groundwork for future explorations into this class of compounds. In the 1890s, Theodor Curtius made significant contributions by discovering hydrazoic acid and describing the Curtius rearrangement, a reaction that converts acyl azides to isocyanates. wikipedia.orgwikiwand.comkit.edu Another pivotal moment came with Rolf Huisgen's description of the 1,3-dipolar cycloaddition reaction involving azides. wikipedia.orgwikiwand.com

Despite these early discoveries, widespread interest in organic azides was initially modest, largely due to concerns about their instability. wikipedia.orgwikiwand.com However, the landscape of organic azide chemistry was dramatically transformed by the work of Sharpless and colleagues, who introduced the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgwikiwand.com This highly reliable and selective "click reaction" propelled organic azides to the forefront of synthetic chemistry, leading to an explosion of research and applications. wikipedia.orgwikiwand.com

Significance of Organic Azides as Versatile Synthetic Intermediates

Organic azides are recognized for their exceptional versatility as synthetic intermediates, a quality stemming from the unique reactivity of the azide functional group (–N₃). wikipedia.orgkit.edu The ability of the azide group to act as a precursor to amines is a cornerstone of its utility in organic synthesis. wikipedia.org This transformation can be achieved through various methods, including the Staudinger reaction, which involves reaction with a phosphine (B1218219) like triphenylphosphine (B44618), or by hydrogenolysis. wikipedia.orgnih.gov

One of the most celebrated applications of organic azides is their participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.org The copper-catalyzed version of this reaction, CuAAC, is a prime example of "click chemistry," valued for its high efficiency and selectivity. wikipedia.orgwikiwand.com This reaction has found widespread use in diverse fields, including medicinal chemistry, materials science, and chemical biology. kit.edu

Furthermore, organic azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can participate in a variety of transformations. wikipedia.orgrsc.org Other important reactions involving organic azides include the Staudinger ligation, the aza-Wittig reaction, and the Schmidt rearrangement. wikipedia.orgkit.edu This diverse reactivity allows organic azides to serve as building blocks for a wide array of nitrogen-containing compounds and heterocycles. nih.govrsc.org Their applications extend to their use as blowing agents, in photoaffinity labeling, and in the synthesis of pharmaceuticals and natural products. kit.eduat.ua

Distinctive Characteristics of Sulfamoyl Azides within Azide Subclasses

Within the broad family of organic azides, sulfamoyl azides (R₂NSO₂N₃) represent a distinct subclass with unique properties and reactivity. The presence of the sulfamoyl group significantly influences the electronic nature of the azide moiety.

Historically, the synthesis of sulfamoyl azides has presented challenges. An early method reported in 1956 involved the reaction of sulfamoyl chlorides with sodium azide. nih.gov However, this approach was not universally applicable, particularly for arylsulfamoyl azides, due to side reactions. nih.gov Alternative methods using the highly explosive chlorosulfonyl azide were developed but suffered from modest yields and handling difficulties. nih.gov More recently, the development of safer and more efficient reagents, such as 2,3-dimethyl-1H-imidazolium triflate, has facilitated the synthesis of sulfamoyl azides from secondary amines. nih.govnih.gov

A key feature of sulfamoyl azides is their participation in copper-catalyzed cycloaddition reactions with terminal alkynes to form 1-sulfamoyl-1,2,3-triazoles. nih.govnih.govrsc.org These triazole products are notable for being shelf-stable progenitors of rhodium azavinyl carbenes, which are versatile reactive intermediates. nih.govnih.gov The cycloaddition of sulfamoyl azides can sometimes lead to the formation of amide derivatives via ketenimine intermediates. nih.govrsc.org However, reaction conditions can be optimized to selectively generate the desired triazole products. nih.govrsc.org

Sulfamoyl azides have also been utilized in other synthetic transformations, such as the Chan-Lam coupling reaction with arylboronic acids to produce unsymmetrical N-arylsulfamides. rsc.org

Research Landscape and Rationale for Investigating N-Isobutylsulfamoyl Azide

While the broader class of sulfamoyl azides has been the subject of synthetic studies, research specifically focusing on N-isobutylsulfamoyl azide is less extensively documented in readily available literature. The rationale for investigating this particular compound stems from the general utility of sulfamoyl azides and the desire to understand how the isobutyl substituent influences its properties and reactivity.

The isobutyl group, being a branched alkyl chain, can impart specific steric and electronic effects. Investigating N-isobutylsulfamoyl azide allows for a deeper understanding of how these properties affect its stability, reactivity in cycloaddition reactions, and its potential as a precursor to novel nitrogen-containing compounds. Research in this area would contribute to the broader knowledge of sulfamoyl azide chemistry and potentially unlock new synthetic methodologies. The synthesis and reactivity of various alkyl- and arylsulfamoyl azides have been explored, demonstrating their utility in forming sulfamoyl triazoles and participating in reactions like rhodium-catalyzed cyclopropanation. nih.gov By analogy, N-isobutylsulfamoyl azide is expected to exhibit similar reactivity, making it a valuable target for further investigation to expand the synthetic toolbox available to organic chemists.

Structure

3D Structure

Properties

CAS No. |

33581-94-1 |

|---|---|

Molecular Formula |

C4H10N4O2S |

Molecular Weight |

178.22 g/mol |

IUPAC Name |

1-(azidosulfonylamino)-2-methylpropane |

InChI |

InChI=1S/C4H10N4O2S/c1-4(2)3-6-11(9,10)8-7-5/h4,6H,3H2,1-2H3 |

InChI Key |

RDTPBWLYVCDWQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNS(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for N Isobutylsulfamoyl Azide

Established Routes to Sulfamoyl Azides

Conversion of Sulfamoyl Chlorides with Azide (B81097) Salts

The reaction of sulfamoyl chlorides with azide salts, typically sodium azide, represents one of the earliest and most direct methods for the preparation of sulfamoyl azides. acs.org This nucleophilic substitution reaction, first reported in 1956, involves the displacement of the chloride ion from the sulfamoyl chloride by the azide anion. acs.org

While this route is generally reliable for a range of substrates, it possesses a notable limitation. acs.org When attempting to synthesize arylsulfamoyl azides, this method can fail due to an undesired side reaction: the chlorination of the aromatic ring by sulfuryl chloride, a common precursor or impurity in the preparation of sulfamoyl chlorides. nih.gov

Approaches Utilizing Chlorosulfonyl Azide (Historical Context)

To circumvent the issue of aromatic ring chlorination, an alternative historical approach involved the use of chlorosulfonyl azide. nih.gov This reagent was employed to introduce the azido-sulfonyl group to arylamines. rsc.org However, this method is largely of historical interest due to significant drawbacks. Chlorosulfonyl azide is a highly explosive and difficult-to-handle reagent, posing considerable safety risks. nih.gov Furthermore, the synthetic yields achieved with this method were often modest, generally falling within the 15–50% range. nih.gov

Modern and Optimized Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient and user-friendly methods for the preparation of sulfamoyl azides. These modern strategies often rely on the use of specialized azide transfer agents.

Application of Sulfonyl Azide Transfer Agents to Secondary Amines

A significant breakthrough in the synthesis of sulfamoyl azides has been the application of sulfonyl azide transfer agents to secondary amines. acs.orgnih.gov This approach offers a milder and more selective alternative to the classical methods. One of the most effective and novel reagents in this category is 2,3-dimethyl-1H-imidazolium triflate. nih.govnih.gov This stable, crystalline solid can be stored for extended periods without significant decomposition. nih.gov The reaction involves the transfer of the sulfonyl azide group from the imidazolium (B1220033) salt to a secondary amine, such as isobutylamine (B53898), to furnish the desired N-isobutylsulfamoyl azide. nih.gov A key advantage of this method is that it avoids the use of the highly reactive and hazardous chlorosulfonyl azide.

2,3-Dimethyl-1H-imidazolium triflate serves as an efficient sulfonyl azide transfer agent. nih.gov The methylation at the C-2 position of the imidazole (B134444) ring enhances the solubility of the reagent in organic solvents and is also thought to contribute to its stability. nih.gov The reaction proceeds smoothly, converting secondary amines into their corresponding sulfamoyl azides in high yields. nih.gov Interestingly, the addition of an organic base, which is often required in similar group transfer reactions, was found to be detrimental, leading to the decomposition of the transfer agent and lower product yields. acs.org

The choice of solvent and reaction conditions plays a crucial role in the efficiency of the sulfonyl azide transfer. Optimal conditions for the synthesis of sulfamoyl azides using 2,3-dimethyl-1H-imidazolium triflate have been identified as acetonitrile (B52724) (CH₃CN) as the solvent at a temperature of 0 °C. nih.gov The reaction is typically carried out at a concentration of 0.1 M. nih.gov Polar aprotic solvents, in general, facilitate the reaction. nih.gov The reaction proceeds cleanly, and the product can be easily isolated by filtration through a short plug of silica (B1680970) gel due to the significant polarity difference between the product and any side products. nih.gov

The following table summarizes the optimization of the sulfamoyl azide transfer reaction using N-methylbenzylamine as a model substrate to yield N-benzyl-N-methyl-sulfamoyl azide.

Table 1: Optimization of Sulfamoyl Azide Transfer

| Entry | Solvent | Temperature (°C) | Equivalents of Transfer Agent | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃CN | 0 | 1.0 | 95 |

| 2 | CH₂Cl₂ | 0 | 1.0 | 85 |

| 3 | THF | 0 | 1.0 | 70 |

| 4 | Toluene (B28343) | 0 | 1.0 | 40 |

| 5 | CH₃CN | 25 | 1.0 | 80 |

| 6 | CH₃CN | 0 | 1.2 | 88 |

Diazo-Transfer Reactions from Amine Precursors

Diazo-transfer reactions represent a powerful method for the conversion of primary amines into the corresponding azides. In the context of synthesizing N-isobutylsulfamoyl azide, the logical precursor derived from an amine would be isobutylsulfamide. This reaction involves the transfer of a diazo group (N₂) from a donor reagent, typically a sulfonyl azide, to the primary amino group of the sulfamide (B24259). This transformation is significant as it generally proceeds with the retention of the substrate's core structure. ontosight.ai

The general transformation for the synthesis of a sulfamoyl azide from a primary sulfonamide is depicted below:

General Reaction Scheme for Diazo-Transfer to a Sulfonamide

R-SO₂NH₂ + Donor-N₃ → R-SO₂N₃ + Donor-NH₂

Historically, diazo-transfer reactions employed reagents like trifluoromethanesulfonyl azide (TfN₃), which, while effective, are often explosive and hazardous to handle. broadpharm.com This prompted the development of safer and more stable alternatives. A significant advancement in this area was the introduction of imidazole-1-sulfonyl azide hydrochloride. broadpharm.com This reagent proved to be as effective as triflyl azide for converting primary amines to azides but had the advantages of being a crystalline, shelf-stable solid that could be prepared on a large scale from inexpensive materials. nih.gov

A related development for the synthesis of sulfamoyl azides from secondary amines involves a modified reagent, 2,3-dimethyl-1H-imidazolium triflate. This reagent facilitates a sulfonyl azide group transfer rather than a diazo-transfer. nih.gov However, for primary sulfonamides like isobutylsulfamide, the diazo-transfer reagents remain the standard.

The mechanism of the diazo-transfer reaction from a sulfonyl azide to a primary amine or sulfonamide has been a subject of study. It is understood to proceed through the nucleophilic attack of the primary amino group on the terminal nitrogen atom of the azide moiety of the diazo-transfer reagent. nih.gov

For the synthesis of a sulfamoyl azide from a primary sulfamide using a reagent like imidazole-1-sulfonyl azide, the reaction is typically carried out in the presence of a base. The base deprotonates the sulfonamide, increasing its nucleophilicity. The resulting anion then attacks the terminal nitrogen of the imidazole-1-sulfonyl azide. This is followed by a cascade of electronic rearrangements that ultimately lead to the formation of the desired sulfamoyl azide and the sulfonamide byproduct from the reagent. Isotopic labeling studies using ¹⁵N NMR have confirmed this mechanistic pathway, showing the transfer of the two terminal nitrogen atoms from the diazo-transfer reagent to the substrate. nih.gov The reaction generally does not require the use of metal catalysts like copper salts. nih.gov

Scalability and Efficiency Considerations in N-Isobutylsulfamoyl Azide Synthesis

The scalability and efficiency of the synthesis of N-isobutylsulfamoyl azide are critical factors for its practical application. The development of imidazole-1-sulfonyl azide hydrogen sulfate (B86663) has been a key enabler for the large-scale synthesis of sulfonyl azides in general. manchester.ac.uk The optimized one-pot synthesis of this reagent allows for its production on the scale of tens of grams with high yields (over 75%), which in turn facilitates its use in large-scale diazo-transfer reactions. manchester.ac.ukresearchgate.net

The efficiency of the diazo-transfer reaction to produce sulfonyl azides from primary sulfonamides using imidazole-1-sulfonyl azide hydrogen sulfate is generally high, with good to excellent yields reported for a variety of aryl and heteroaryl sulfonamides. nih.govorganic-chemistry.org The reaction conditions are typically mild, and the purification of the product is often straightforward.

However, a crucial consideration for the synthesis of N-isobutylsulfamoyl azide is the reactivity of its precursor, isobutylsulfamide. Studies have shown that while aryl and heteroaryl sulfonamides are excellent substrates for this reaction, alkyl sulfonamides exhibit limited reactivity. organic-chemistry.org This suggests that the synthesis of N-isobutylsulfamoyl azide via this method may result in lower yields compared to its aromatic counterparts.

Below is a table summarizing the yields for the diazo-transfer reaction with various sulfonamides using imidazole-1-sulfonyl azide hydrogen sulfate, which illustrates the general efficiency of the method.

| Precursor Sulfonamide | Product | Yield (%) |

| Benzenesulfonamide | Benzenesulfonyl azide | 98 |

| 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonyl azide | 96 |

| 4-Methoxybenzenesulfonamide | 4-Methoxybenzenesulfonyl azide | 94 |

| 4-Chlorobenzenesulfonamide | 4-Chlorobenzenesulfonyl azide | 99 |

| 2-Thiophenesulfonamide | 2-Thiophenesulfonyl azide | 92 |

| Methanesulfonamide | Methanesulfonyl azide | 35 |

This data is representative of the synthesis of sulfonyl azides from primary sulfonamides using imidazole-1-sulfonyl azide hydrogen sulfate and is adapted from literature findings. nih.gov The lower yield for methanesulfonamide, an alkylsulfonamide, is indicative of the potential efficiency for the synthesis of N-isobutylsulfamoyl azide.

Mechanistic Investigations of N Isobutylsulfamoyl Azide Transformations

Curtius-Type Rearrangements of Sulfamoyl Azides

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org While traditionally applied to acyl azides, a similar rearrangement has been observed for sulfamoyl azides. nih.gov The thermal rearrangement of sulfamoyl azides can lead to the formation of a C-C bond, accompanied by the breaking of two C-N bonds. nih.gov

Mechanistic studies suggest that the thermal rearrangement of sulfamoyl azides proceeds through a Curtius-type rearrangement to form a 1,1-diazene intermediate. nih.gov This highly reactive species subsequently undergoes further rearrangement. In analogous systems, such as sulfinyl azides, photochemical decomposition can lead to the formation of a sulfinyl nitrene intermediate, which then rearranges. researchgate.net However, for the thermal rearrangement of sulfamoyl azides, the involvement of a 1,1-diazene intermediate is a key proposed step in the reaction pathway. nih.gov

The mechanism of the Curtius rearrangement itself has been a subject of investigation, with research indicating that the thermal decomposition is a concerted process where the migration of the R-group and the loss of nitrogen gas occur simultaneously. wikipedia.org This is supported by the absence of nitrene insertion byproducts that would be expected from a stepwise process involving a discrete nitrene intermediate. wikipedia.org However, in the case of the rearrangement of the 1,1-diazene intermediate formed from sulfamoyl azides, mechanistic studies suggest that the reaction may proceed through both a concerted rearrangement and a stepwise radical process. nih.gov The competition between these pathways can be influenced by the specific reaction conditions and the nature of the substituents on the sulfamoyl azide.

The nature of the alkyl substituent on the sulfamoyl azide can influence the dynamics of the rearrangement. In other chemical systems, such as the Norrish type II reaction, the bulkiness of alkyl substituents has been studied to understand its effect on reaction pathways. sci-hub.se For the Curtius rearrangement, the migratory aptitude of the migrating group generally follows the order of tertiary > secondary ~ aryl > primary. wikipedia.org In the context of N-isobutylsulfamoyl azide, the isobutyl group is a primary alkyl group. Studies on the Winstein rearrangement of allylic azides have shown that secondary and tertiary azides generally rearrange faster than the corresponding primary azide, which is consistent with a slight accumulation of positive charge in the transition state. nih.gov While direct comparative studies on the influence of the isobutyl group versus other alkyl groups on the rearrangement of sulfamoyl azides are not extensively detailed in the provided literature, the electronic and steric properties of the isobutyl group would be expected to play a role in the stability of intermediates and transition states, thereby influencing the kinetics and outcome of the rearrangement.

Cycloaddition Reaction Mechanisms

Sulfamoyl azides, including N-isobutylsulfamoyl azide, can participate in cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.govacs.org This reaction provides a pathway to 1,2,3-triazole derivatives. nih.govnih.govacs.org

The CuAAC is a highly reliable and widely used click chemistry reaction that joins an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), or by using a stable copper(I) complex. wikipedia.org While the CuAAC is very effective for a wide range of alkyl and aryl azides, the reaction with electron-deficient azides, such as sulfamoyl azides, presents unique challenges. nih.gov

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide in a series of steps, ultimately leading to the triazole product. wikipedia.org The presence of an electron-withdrawing sulfamoyl group can destabilize the resulting cuprated triazole intermediate, potentially leading to alternative reaction pathways. nih.govnih.gov

Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Organic azide and a terminal alkyne |

| Catalyst | Copper(I) species |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Reaction Type | Cycloaddition, Click Chemistry |

| Key Intermediate | Copper(I) acetylide |

The synthesis of 1-sulfamoyl-1,2,3-triazoles via CuAAC has been successfully achieved. nih.govnih.govacs.org The reaction of sulfamoyl azides with terminal alkynes in the presence of a copper(I) catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), can yield the desired 1-sulfamoyl-1,2,3-triazoles. nih.govacs.org

The key to the successful synthesis of these triazoles is to control the stability of the 5-cuprated triazole intermediate. nih.gov The electron-withdrawing nature of the sulfamoyl group makes the N1-N2 bond of this intermediate susceptible to cleavage, which can lead to the formation of a ketenimine species and subsequently to amide derivatives instead of the desired triazole. nih.gov To circumvent this, specific catalytic systems have been developed. For instance, the use of a prolinamide ligand with a copper(I) catalyst in an aqueous medium has been shown to inhibit the cleavage of the N1-N2 bond, thus selectively generating the N-sulfamoyltriazole product. nih.gov The cycloaddition of sulfamoyl azides under these optimized conditions has been reported to be faster than that of sulfonyl azides. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Regioselectivity and Stereochemical Outcomes

The regioselectivity of cycloaddition reactions involving sulfamoyl azides is a critical aspect, determining the constitution of the resulting heterocyclic products. In the context of 1,3-dipolar cycloadditions with unsymmetrical alkynes, two regioisomeric products are possible. organic-chemistry.org The outcome is governed by a combination of electronic and steric factors inherent to both the azide and the alkyne partner. organic-chemistry.org

For the Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes, the reaction can yield a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers when conducted under thermal conditions. researchgate.net However, the use of copper(I) catalysts famously directs the reaction to exclusively form the 1,4-regioisomer. researchgate.net While specific studies on N-isobutylsulfamoyl azide are limited, research on analogous N,N-dialkylsulfamoyl azides provides valuable insight. For instance, the copper(I)-catalyzed cycloaddition of N,N-dimethylsulfamoyl azide with various terminal alkynes consistently yields the corresponding 1,4-disubstituted 1-sulfamoyl-1,2,3-triazoles in high yields, demonstrating excellent regiocontrol. nih.gov

Stereochemically, 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions that proceed in a stereospecific manner with respect to the dipolarophile. organic-chemistry.org This means that the geometry of the alkene (if used as the dipolarophile) is retained in the product. For example, a cis-alkene will yield a syn-substituted five-membered ring, while a trans-alkene will yield the anti-substituted product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful variant of the 1,3-dipolar cycloaddition that obviates the need for a catalyst, which can be toxic to biological systems. nih.gov The reaction relies on using a cycloalkyne, typically a cyclooctyne (B158145) derivative, where ring strain significantly lowers the activation energy for the cycloaddition with an azide. nih.govrsc.org This allows the reaction to proceed rapidly under physiological conditions. nih.gov

While the direct application of N-isobutylsulfamoyl azide in SPAAC is not extensively documented, the reaction is broadly applicable to a wide range of organic azides. The mechanism is a catalyst-free [3+2] cycloaddition, and its utility has been demonstrated in bioconjugation, materials science, and the synthesis of complex molecules. nih.govrsc.orgnih.gov The protection of highly reactive cycloalkynes, such as bicyclo[6.1.0]nonynes, with silver or gold salts can allow for selective SPAAC reactions at other sites in a molecule, showcasing the versatility of this transformation. rsc.org Given the general utility of the SPAAC reaction, N-isobutylsulfamoyl azide is expected to react with strained alkynes to form the corresponding triazole products.

1,3-Dipolar Cycloaddition Reactivity

N-isobutylsulfamoyl azide, as a 1,3-dipole, readily participates in Huisgen 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.org This class of reactions is a cornerstone for the synthesis of five-membered heterocycles. ijrpc.com The reaction of a sulfamoyl azide with a terminal alkyne is a prominent example, leading to the formation of 1-sulfamoyl-1,2,3-triazoles.

Studies on the broader class of sulfamoyl and sulfonyl azides have demonstrated their efficient participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov These reactions are often performed under mild conditions, including in aqueous media, and exhibit broad substrate scope. nih.gov Research comparing sulfonyl azides and sulfamoyl azides found that the cycloaddition of sulfamoyl azides with alkynes proceeded faster than their sulfonyl azide counterparts under identical catalytic conditions. nih.gov

The reaction of N,N-dimethylsulfamoyl azide with a variety of terminal alkynes bearing both electron-donating and electron-withdrawing groups proceeds smoothly to give the desired triazoles in high yields, indicating that the electronic nature of the alkyne has little effect on the reaction's efficiency. nih.gov

Table 1: Copper-Catalyzed Cycloaddition of N,N-Dimethylsulfamoyl Azide with Various Alkynes This table is based on data for N,N-dimethylsulfamoyl azide as a close analog to N-isobutylsulfamoyl azide.

| Alkyne Substrate | Product Yield (%) |

| Phenylacetylene | 94% |

| 4-Methoxyphenylacetylene | 95% |

| 4-Chlorophenylacetylene | 92% |

| 1-Ethynylnaphthalene | 90% |

| 2-Ethynylthiophene | 89% |

| 1-Octyne | 85% |

| Data sourced from a study on N,N-dimethylsulfamoyl azides. nih.gov |

Mechanisms Involving Nitrene Intermediates

Upon thermal or photochemical activation, sulfamoyl azides can undergo decomposition via the extrusion of a dinitrogen molecule (N₂), generating a highly reactive sulfamoyl nitrene intermediate. This intermediate is central to a variety of subsequent transformations.

Thermal Decomposition Pathways

The thermal decomposition of organic azides is a well-established method for generating nitrene intermediates. rsc.orgresearchgate.net Studies on isopropyl azide, a simple alkyl azide, show that the decomposition proceeds through a stepwise mechanism where the rate-determining step is the formation of the corresponding nitrene. rsc.orgresearchgate.net

For the class of sulfamoyl azides derived from secondary amines, thermal decomposition can initiate a unique rearrangement. researchgate.netnih.gov Mechanistic studies indicate that the sulfamoyl azide first undergoes a Curtius-type rearrangement to produce a 1,1-diazene intermediate. researchgate.netnih.gov This transient species can then rearrange further, possibly through both concerted and stepwise radical pathways, ultimately leading to the formation of a new C-C bond with the cleavage of two C-N bonds. researchgate.netnih.gov This process effectively serves as a nitrogen-atom deletion reaction. researchgate.net

Table 2: Thermal Rearrangement of Various Sulfamoyl Azides This table illustrates the general thermal reactivity of the sulfamoyl azide functional group.

| Amine Precursor | Product | Yield (%) |

| N-benzyl-2-phenylpropan-1-amine | 1-phenyl-3-(p-tolyl)prop-1-ene | 72% |

| N-benzyl-1-phenylethanamine | trans-stilbene | 82% |

| N-benzyl-1-(naphthalen-2-yl)ethanamine | 2-((E)-styryl)naphthalene | 85% |

| Data sourced from a study on the thermal rearrangement of sulfamoyl azides. researchgate.net |

Photochemical Generation of Nitrenes

Photolysis provides an alternative, often milder, method for generating nitrene intermediates from azide precursors. researchgate.net The direct photochemical activation of sulfonyl azides can lead to the formation of nitrenes. nih.gov More advanced methods utilize photosensitizers to achieve this transformation with visible light. nih.gov

This approach can generate triplet nitrenes through an energy transfer mechanism from an excited photosensitizer to the sulfonyl azide, followed by the loss of N₂. nih.gov Alternatively, a photoredox catalytic cycle can be employed where single-electron transfer (SET) from the excited photosensitizer to the sulfonyl azide generates a sulfonyl-nitrene radical anion, which is also a competent species for reactions like alkene aziridination. nih.gov These photocatalytic methods are advantageous as they often exhibit high functional group tolerance and can be used with complex substrates. nih.govnih.gov

Nitrene Transfer Reactions

Once generated, the electrophilic nitrene species can be transferred to a suitable substrate in reactions such as aziridination of alkenes, C-H amination, and sulfimidation. nih.govelsevierpure.com The use of azide compounds like N-isobutylsulfamoyl azide as nitrene precursors is highly atom-economical, as the only byproduct is nitrogen gas. nih.gov

While direct thermal or photochemical methods can achieve nitrene transfer, they sometimes lack selectivity. core.ac.uk Consequently, transition-metal catalysts are often employed to modulate the reactivity and selectivity of the nitrene transfer process. nih.govcore.ac.uk Catalytic systems based on metals like copper, rhodium, and iridium can decompose sulfonyl and sulfamoyl azides under mild conditions to form a metal-nitrene intermediate. acs.orgnih.gov This intermediate then transfers the nitrene group to the substrate with high efficiency and, in the case of chiral catalysts, with high enantioselectivity. nih.govelsevierpure.com For example, visible-light-mediated energy transfer to sulfonyl azides in the presence of a sulfide (B99878) substrate enables the synthesis of N-sulfonyl sulfilimines through a triplet nitrene pathway. chemrxiv.org

Other Key Reaction Mechanisms

Staudinger Reaction and Ligation Mechanistic Insights

The Staudinger reaction is a well-established method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminophosphorane (also known as an aza-ylide) intermediate. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This intermediate is generated by the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the terminal nitrogen atom of the azide. wikipedia.orgysu.am This initial step results in the formation of a phosphazide, which then loses a molecule of dinitrogen (N₂) to yield the iminophosphorane. wikipedia.orgorganic-chemistry.org In the presence of water, the iminophosphorane is hydrolyzed to produce the corresponding primary amine and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. wikipedia.orgyoutube.com

The Staudinger ligation is a modification of the classical Staudinger reaction that has found widespread application in chemical biology for the chemoselective formation of amide bonds. wikipedia.orgysu.am This transformation involves the reaction of an azide with a phosphine that is engineered to contain an electrophilic trap, often an ester group, positioned ortho to the phosphorus atom. sigmaaldrich.com

There are two main variations of the Staudinger ligation:

Classical Staudinger Ligation: In this version, the organophosphorus reagent becomes integrated into the final amide product. wikipedia.org

Traceless Staudinger Ligation: This more recent development results in the dissociation of the organophosphorus group, yielding a phosphorus-free amide product. wikipedia.orgraineslab.com Mechanistic studies using ¹⁸O-labeled water have confirmed that in the traceless Staudinger ligation mediated by (diphenylphosphino)methanethiol, the reaction proceeds through an S-to-N acyl transfer of the iminophosphorane intermediate to form an amidophosphonium salt, rather than through an aza-Wittig type mechanism. raineslab.com

Table 1: Key Mechanistic Aspects of the Staudinger Reaction and Ligation

| Feature | Staudinger Reaction | Staudinger Ligation |

| Reactants | Azide, Phosphine, Water | Azide, Engineered Phosphine (with electrophilic trap) |

| Intermediate | Iminophosphorane (Aza-ylide) | Iminophosphorane, Cyclic Intermediate |

| Product | Primary Amine, Phosphine Oxide | Amide, Phosphine Oxide (or dissociates in traceless version) |

| Key Mechanistic Step | Formation of iminophosphorane followed by hydrolysis. wikipedia.orgorganic-chemistry.org | Intramolecular attack of the iminophosphorane on an electrophilic trap. sigmaaldrich.com |

| Driving Force | Formation of a stable P=O bond. youtube.com | Formation of a stable amide bond. |

Aza-Wittig Reaction Mechanisms

The aza-Wittig reaction is a powerful synthetic tool that utilizes the iminophosphorane intermediate generated from the Staudinger reaction. wikipedia.orgchem-station.com This reaction allows for the conversion of carbonyl compounds, such as aldehydes and ketones, into the corresponding imines. wikipedia.orgchem-station.com The mechanism is analogous to that of the conventional Wittig reaction. wikipedia.org The iminophosphorane, acting as a nitrogen-based ylide, reacts with the carbonyl group to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating a phosphine oxide and forming the carbon-nitrogen double bond of the imine.

The scope of the aza-Wittig reaction extends beyond the synthesis of imines. It can be employed to convert:

Carbon dioxide into isocyanates. wikipedia.orgyoutube.com

Carbon disulfide into isothiocyanates. wikipedia.orgyoutube.com

Isocyanates into carbodiimides. wikipedia.org

A significant advantage of the aza-Wittig reaction is that the iminophosphorane can often be generated in situ by combining the phosphine, carbonyl compound, and the organic azide in a one-pot procedure. wikipedia.org This approach offers increased efficiency and avoids the isolation of the potentially sensitive iminophosphorane intermediate. Intramolecular versions of the aza-Wittig reaction are particularly valuable for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.org

Recent developments have also led to catalytic versions of the aza-Wittig reaction, which aim to address the issue of stoichiometric phosphine oxide byproduct formation. nih.gov These catalytic strategies often involve the in situ regeneration of the active phosphine catalyst. nih.gov

Table 2: Comparison of Wittig and Aza-Wittig Reactions

| Feature | Wittig Reaction | Aza-Wittig Reaction |

| Ylide | Phosphonium Ylide (Phosphorane) | Iminophosphorane (Aza-ylide) |

| Ylide Generation | Alkyl halide, Phosphine, Base | Azide, Phosphine (Staudinger reaction) |

| Electrophile | Aldehyde or Ketone | Aldehyde, Ketone, CO₂, CS₂, Isocyanate |

| Product | Alkene | Imine, Isocyanate, Isothiocyanate, Carbodiimide |

| Byproduct | Phosphine Oxide | Phosphine Oxide |

Radical Cascade Reactions with Azides as Acceptors

Organic azides, including sulfamoyl azides, can participate in radical cascade reactions, where the azide moiety functions as a radical acceptor. dntb.gov.uanih.gov These reactions provide efficient pathways for the construction of complex nitrogen-containing heterocycles. dntb.gov.uanih.gov The high reactivity of azides allows them to readily release dinitrogen upon interaction with a radical species, leading to the formation of a new carbon-nitrogen bond. nih.gov

The general mechanism involves the generation of a radical intermediate, which then adds to the azide. This is followed by the expulsion of N₂ to form a new radical species that can participate in subsequent cyclization or other bond-forming events. These cascade reactions are attractive due to their atom and step economy, enabling the rapid assembly of molecular complexity from simple starting materials. researchgate.netrsc.org

The versatility of this approach is demonstrated by the wide range of radical precursors and reaction conditions that can be employed, including photoredox catalysis. researchgate.net For instance, vinyl azides have been shown to be versatile radical acceptors. researchgate.net The ability of azides to act as radical acceptors has been harnessed in the synthesis of various nitrogen heterocycles, such as phenanthridines, indoles, quinolines, and isoquinolines. nih.gov

Reactivity Profiles and Synthetic Utility of N Isobutylsulfamoyl Azide

N-Atom Deletion Processes and Skeletal Editing Applications

The ability to precisely modify the core structure of a molecule, known as skeletal editing, is a significant area of chemical research. nih.govresearchgate.netnih.gov N-isobutylsulfamoyl azide (B81097) participates in such transformations, specifically through N-atom deletion, which allows for the formation of new carbon-carbon bonds. nih.govnih.gov This process offers a novel retrosynthetic strategy, enabling the conversion of readily available amines into complex carbon skeletons. nih.govd-nb.info

Conversion to Carbon-Carbon Bond Containing Scaffolds

A key application of N-isobutylsulfamoyl azide is its thermal rearrangement to form a C-C bond while breaking two C-N bonds. nih.govacs.org This reaction proceeds through a Curtius-type rearrangement to generate a 1,1-diazene intermediate. nih.govacs.org The subsequent rearrangement can occur through both a concerted process and a stepwise radical pathway to create the new carbon-carbon bond. acs.org This methodology has been successfully applied to the synthesis of complex and biologically relevant molecules, demonstrating its utility in late-stage functionalization. nih.govacs.org

The reaction exhibits a broad substrate scope and high tolerance for various functional groups. acs.org However, a notable limitation is the general requirement of a benzyl (B1604629) substituent on the nitrogen atom for the reaction to proceed efficiently. acs.org

Stereospecificity in N-Deletion Reactions

The stereochemical outcome of these N-deletion reactions is an important consideration. Research has shown that when a chiral α-amino acid derivative was used as the substrate, the resulting carboxylic acid derivative was formed with a degree of enantiomeric excess, indicating that the reaction can proceed with some level of stereoselectivity. acs.org However, the observed enantiomeric excess in the product was lower than that of the starting material, suggesting partial racemization may occur during the reaction sequence. acs.org Further investigation is needed to fully understand and control the stereospecificity of these transformations.

Construction of Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. N-isobutylsulfamoyl azide serves as a valuable building block for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Triazoles via Azide-Alkyne Cycloadditions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazoles. ontosight.aiacs.orgorganic-chemistry.org N-isobutylsulfamoyl azide readily participates in these reactions with terminal alkynes to furnish 1-sulfamoyl-1,2,3-triazoles. acs.orgnih.govnih.gov

These reactions are typically high-yielding and can be performed under mild conditions. acs.orgnih.gov The use of a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalyst in toluene (B28343) has been shown to be effective. acs.orgnih.gov It is noteworthy that aqueous conditions with copper sulfate (B86663) and sodium ascorbate (B8700270) can lead to the formation of N-acylsulfamoyl compounds instead of the desired triazole. nih.gov

The resulting 1-sulfamoyl-1,2,3-triazoles are stable compounds that can serve as precursors to other valuable intermediates. acs.orgnih.gov The development of catalytic systems, such as those using a prolinamide ligand in aqueous media, has further expanded the scope and selectivity of this transformation, inhibiting the formation of amide byproducts that can sometimes occur with N-sulfonyl and N-sulfamoyl azides. nih.govrsc.org

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloadditions with Sulfamoyl Azides

| Alkyne | Sulfamoyl Azide | Catalyst System | Product | Yield | Reference |

| Phenylacetylene | N,N-dimethylsulfamoyl azide | CuI, Prolinamide ligand, H₂O | 1-(N,N-dimethylsulfamoyl)-4-phenyl-1H-1,2,3-triazole | High | nih.gov |

| Various terminal alkynes | N-benzyl-N-methylsulfamoyl azide | CuTC, Toluene | Corresponding 1-sulfamoyl-1,2,3-triazoles | High | acs.orgnih.gov |

| Alkynes with electron-donating groups | N,N-dimethylsulfamoyl azide | CuI, Prolinamide ligand, H₂O | Corresponding 1-sulfamoyl-1,2,3-triazoles | High | nih.gov |

Formation of Other Nitrogen-Containing Heterocycles

Beyond triazoles, the reactivity of the azide functional group in N-isobutylsulfamoyl azide can be harnessed to synthesize a diverse range of other nitrogen-containing heterocycles. nih.gov The azide can act as a precursor to nitrenes, which are highly reactive intermediates capable of undergoing various transformations, including insertions and cyclizations, to form different ring systems. nih.govdiva-portal.org For instance, the reaction of sulfonyl azides with thioamides can produce sulfonyl amidines without the need for a catalyst. researchgate.net

Generation of Reactive Intermediates

A key aspect of the chemical utility of N-isobutylsulfamoyl azide lies in its ability to generate highly reactive intermediates. nih.gov Upon thermal or photochemical activation, organic azides can extrude dinitrogen gas to form nitrenes. scientificupdate.com In the case of sulfamoyl azides, this can lead to the formation of sulfonyl nitrenes. acs.org

However, the direct synthetic application of sulfonyl nitrenes can be challenging due to their high reactivity and tendency to react with solvents. acs.org A more controlled approach involves the formation of 1,1-diazenes through a Curtius-type rearrangement of the sulfamoyl azide. nih.govacs.org

Furthermore, the 1-sulfamoyl-1,2,3-triazoles synthesized from N-isobutylsulfamoyl azide are stable precursors to rhodium azavinyl carbenes. acs.orgnih.govnih.gov These carbenoid species are versatile intermediates that can participate in a variety of transformations, including asymmetric cyclopropanation reactions with olefins. acs.orgnih.gov This highlights the role of N-isobutylsulfamoyl azide in accessing a cascade of reactive species for complex molecule synthesis.

Sulfamoyl Nitrenes

The thermal or photochemical decomposition of sulfamoyl azides, including N-isobutylsulfamoyl azide, leads to the formation of highly reactive intermediates known as sulfamoyl nitrenes. wikipedia.org This process involves the expulsion of nitrogen gas. wikipedia.org Nitrenes are the nitrogen analogs of carbenes, featuring a nitrogen atom with only six electrons in its valence shell, rendering them electrophilic. wikipedia.org

The generation of sulfamoyl nitrenes from N-isobutylsulfamoyl azide opens up a range of synthetic possibilities. These nitrenes can undergo various transformations, a key one being a Curtius-type rearrangement. This rearrangement of the sulfamoyl azide can lead to the formation of a 1,1-diazene intermediate. researchgate.net Mechanistic studies suggest this rearrangement can proceed through both a concerted process and a stepwise radical pathway. researchgate.net This reactivity has been harnessed for N-atom deletion in N-heterocycles, resulting in ring contraction. researchgate.net

Furthermore, the generation of nitrenes from sulfonyl azides has been a subject of interest for their application in C-N bond formation. nih.gov While the direct reaction of nitrenes can be complex, their controlled generation and subsequent reactions are pivotal in synthetic organic chemistry. wikipedia.orgnih.gov

Rhodium Azavinyl Carbenes as Versatile Intermediates

N-Isobutylsulfamoyl azide serves as a precursor for the formation of rhodium azavinyl carbenes, which are highly versatile reactive intermediates in organic synthesis. nih.govnih.gov The pathway to these intermediates typically involves the reaction of the sulfamoyl azide with an alkyne in the presence of a copper catalyst to form a 1-sulfamoyl-1,2,3-triazole. nih.govnih.gov These triazoles are often shelf-stable and act as progenitors for rhodium azavinyl carbenes upon treatment with a rhodium(II) catalyst. nih.govnih.govnih.gov

The rhodium azavinyl carbenes generated from these triazoles can participate in a variety of chemical transformations. One notable application is their asymmetric addition to olefins, a powerful method for constructing new carbon-carbon bonds. nih.govnih.gov The reactivity of these carbenes is influenced by the substituents present, leading to different reaction pathways, such as 1,2-aryl migration via a phenonium ion intermediate. nih.gov This substrate-dependent reactivity allows for the synthesis of diverse molecular scaffolds, including enaminones, pyrrol-3-ones, and azadienes. nih.gov

The use of N-isobutylsulfamoyl azide in this context highlights its role in facilitating complex molecular constructions through the controlled generation of highly reactive intermediates. The stability of the intermediate sulfamoyl triazoles offers an advantage over the direct use of the more sensitive sulfamoyl azides in some applications. nih.gov

Role as a Masked Amine Equivalent in Organic Transformations

The azido (B1232118) group in N-isobutylsulfamoyl azide can be considered a masked primary amine. This is because the azide functionality can be readily reduced to a primary amine under various reaction conditions. masterorganicchemistry.com This transformation makes sulfamoyl azides, including the isobutyl derivative, useful reagents for introducing a primary amine group into a molecule in a controlled manner. masterorganicchemistry.com

One of the most common methods for synthesizing primary amines from alkyl halides is through an SN2 reaction with an azide salt, followed by reduction. masterorganicchemistry.com While N-isobutylsulfamoyl azide itself is not an azide salt, its azido group can be transferred to other molecules. More directly, the azide can be used in nucleophilic acyl substitution reactions with acid chlorides or anhydrides to form acyl azides. masterorganicchemistry.com These acyl azides can then undergo a Curtius rearrangement upon heating to produce isocyanates, which can be subsequently converted to primary amines. masterorganicchemistry.com

This "masked amine" characteristic is particularly valuable in multi-step syntheses where a free amine group might interfere with other reagents or reaction conditions. By introducing the nitrogen atom in the form of a stable yet readily convertible azide, chemists can protect the amine functionality until the desired stage of the synthesis.

Electrophilic and Nucleophilic Character of the Azido Group

The azido group (-N₃) of N-isobutylsulfamoyl azide exhibits both electrophilic and nucleophilic properties, contributing to its diverse reactivity. ontosight.airsc.org

Electrophilic Character: The nitrogen atom of the sulfamoyl group is attached to an electron-withdrawing sulfonyl group, which can render the nitrene intermediate, formed upon nitrogen extrusion, electrophilic. wikipedia.org This electrophilicity is central to reactions like nitrene insertion and addition to π-systems.

Nucleophilic Character: The terminal nitrogen atoms of the azide group possess lone pairs of electrons, allowing the azide to act as a nucleophile. This nucleophilicity is evident in its reaction with electrophiles. masterorganicchemistry.com For instance, azides can participate in SN2 reactions and nucleophilic acyl substitutions. masterorganicchemistry.com

A significant reaction highlighting the nucleophilic character of the azido group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". masterorganicchemistry.comnih.gov In this reaction, the azide adds to a terminal alkyne to form a stable 1,2,3-triazole ring. masterorganicchemistry.comnih.gov This reaction is highly efficient and selective. masterorganicchemistry.com

However, the reactivity of the azido group can be influenced by the electron-withdrawing nature of the sulfamoyl group. In some cases, direct nucleophilic attack on the azide can be challenging. To overcome this, methods have been developed to protect the azido group, for example, by forming a phosphazide, which then allows for nucleophilic transformations at other parts of the molecule. rsc.org

The dual electrophilic and nucleophilic nature of the azido group in N-isobutylsulfamoyl azide makes it a highly versatile functional group in organic synthesis, enabling a wide array of chemical transformations.

Computational and Theoretical Studies of N Isobutylsulfamoyl Azide

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules like N-isobutylsulfamoyl azide (B81097). These calculations provide detailed information about the electronic structure and conformational landscape of the molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

The electronic structure of N-isobutylsulfamoyl azide is central to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful in this regard. numberanalytics.comwikipedia.org The energy and localization of these orbitals determine the molecule's ability to participate in chemical reactions.

In a representative analysis of a related compound, benzenesulfonyl azide, the HOMO and LUMO energies were calculated using Density Functional Theory (DFT) at the M06-2X/6-311G+(d,p) level of theory. researchgate.net The HOMO is typically localized on the azide moiety, making it the primary site for electrophilic attack. Conversely, the LUMO is often distributed across the sulfonyl and azide groups, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and reactivity. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for a Sulfonyl Azide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.53 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.28 |

Data is for benzenesulfonyl azide, a structurally related compound, calculated at the M06-2X/6-311G+(d,p) level of theory. researchgate.net This data is presented as a representative example due to the absence of specific published data for N-isobutylsulfamoyl azide.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding Effects for Alkyl Azides)

The three-dimensional structure and conformational flexibility of N-isobutylsulfamoyl azide influence its reactivity. The isobutyl group can adopt various conformations, and the rotation around the S-N and N-N bonds further contributes to the molecule's conformational landscape.

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations are instrumental in mapping out the potential energy surfaces of reactions involving N-isobutylsulfamoyl azide, allowing for the detailed study of reaction pathways, transition states, and intermediates.

Elucidation of Transition States and Activation Energies

A key reaction of sulfamoyl azides is the thermal rearrangement, which often proceeds via a Curtius-type mechanism. researchgate.net Computational studies can locate the transition state structures for such rearrangements and calculate their corresponding activation energies. For instance, the thermal decomposition of sulfamoyl azides to generate a 1,1-diazene intermediate is a crucial step in N-atom deletion reactions. researchgate.netacs.org

A DFT study on the reaction of benzenesulfonyl azide provides insights into the energetics of dinitrogen extrusion. The activation barrier for the extrusion of N₂ from benzenesulfonyl azide to form a nitrene intermediate was calculated to be 38.9 kcal/mol. This value represents the energy required to reach the transition state for this unimolecular decomposition.

Table 2: Calculated Activation Energy for a Key Reaction Step of a Sulfonyl Azide

| Reaction Step | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| Dinitrogen Extrusion from Benzenesulfonyl Azide | M06-2X/6-311+G(d,p) | 38.9 |

This data is for benzenesulfonyl azide and serves as a representative example for the energy barrier associated with the initial step of many sulfonyl azide reactions.

Computational Modeling of N-Atom Deletion Pathways

The N-atom deletion from secondary amines via sulfamoyl azide intermediates is a powerful synthetic strategy for skeletal editing. researchgate.netacs.orgacs.orgd-nb.info Computational modeling of this process for N-isobutylsulfamoyl azide would likely involve the following key steps:

Formation of the Sulfamoyl Azide: This initial step is the reaction of isobutylamine (B53898) with a sulfonylazide transfer reagent.

Curtius-type Rearrangement: The sulfamoyl azide undergoes a rearrangement to form a 1,1-diazene intermediate with the concomitant loss of sulfur dioxide.

Dinitrogen Extrusion: The 1,1-diazene intermediate then extrudes a molecule of dinitrogen (N₂), leading to the formation of a new carbon-carbon bond.

Theoretical calculations can model the entire reaction pathway, identifying the structures of intermediates and transition states, and calculating the reaction energies and activation barriers for each step. This provides a detailed mechanistic understanding of how the nitrogen atom is ultimately removed from the initial amine.

Prediction of Reactivity and Selectivity

Computational chemistry offers predictive power regarding the reactivity and selectivity of N-isobutylsulfamoyl azide in various chemical transformations.

By applying Frontier Molecular Orbital theory, it is possible to predict how N-isobutylsulfamoyl azide will interact with other reagents. numberanalytics.comwikipedia.org For example, in a 1,3-dipolar cycloaddition reaction, the relative energies of the HOMO and LUMO of N-isobutylsulfamoyl azide and the dipolarophile will determine whether the reaction is likely to proceed and which regioisomer will be favored. researchgate.netacs.org A smaller energy gap between the HOMO of the azide and the LUMO of the dipolarophile (or vice versa) suggests a more favorable interaction and a faster reaction. The coefficients of the atomic orbitals in the HOMO and LUMO can be used to predict the regioselectivity of the cycloaddition. researchgate.net

Furthermore, computational models can be used to explore the reactivity of N-isobutylsulfamoyl azide towards different substrates and under various reaction conditions, guiding the design of new synthetic methodologies.

Regioselectivity and Stereoselectivity in Cycloadditions

The 1,3-dipolar cycloaddition of azides to unsaturated systems like alkynes and alkenes is a cornerstone for the synthesis of five-membered heterocyclic rings, such as triazoles and triazolines. The regioselectivity of these reactions, which determines the orientation of the azide addition to the dipolarophile, is a critical aspect that has been extensively investigated through computational methods.

Theoretical studies on the 1,3-dipolar cycloaddition reactions of azides with alkynes, often catalyzed by copper(I), have shown that the reaction mechanism and the resulting regioselectivity are influenced by the electronic properties of both the azide and the alkyne. researchgate.net While uncatalyzed reactions can lead to a mixture of regioisomers, the use of a copper(I) catalyst typically directs the reaction to selectively form the 1,4-disubstituted triazole isomer. researchgate.net In the context of sulfamoyl azides, their reaction with terminal alkynes in the presence of a Cu(I) catalyst has been shown to yield 1-sulfamoyl-1,2,3-triazoles. nih.govnih.gov

Computational investigations, often employing DFT methods like B3LYP, have been used to model the transition states of these cycloaddition reactions. acs.org The relative energies of the transition states leading to different regioisomers can predict the experimentally observed outcome. For instance, in the cycloaddition of azides to substituted alkynes, the formation of the 1,4- or 1,5-disubstituted triazole is determined by the electronic and steric interactions in the transition state.

Stereoselectivity becomes relevant when the cycloaddition occurs with a chiral or prochiral dipolarophile. While detailed stereoselectivity studies on N-isobutylsulfamoyl azide are scarce, computational studies on related systems have shown that the stereochemical outcome can be predicted by analyzing the energies of the diastereomeric transition states.

The following table illustrates how computational methods are used to predict regioselectivity based on calculated activation energies for a generic azide-alkyne cycloaddition. Note that these are illustrative values and not specific to N-isobutylsulfamoyl azide.

| Reaction Pathway | Transition State | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| Path A (1,4-isomer) | TS-A | 0.0 | Yes |

| Path B (1,5-isomer) | TS-B | +2.5 | No |

This table is an illustrative example based on general computational findings for azide-alkyne cycloadditions.

Substituent Effects on Reaction Rates and Outcomes

The substituents on both the azide and the dipolarophile play a crucial role in determining the reaction rate and regioselectivity of cycloaddition reactions. Computational studies have provided significant insights into these substituent effects by quantifying their impact on the electronic structure and steric environment of the reactants and transition states.

For sulfamoyl azides, the sulfamoyl group (R₂NSO₂) is generally considered electron-withdrawing, which influences the electronic properties of the azide moiety. The nature of the alkyl or aryl groups (R) attached to the nitrogen atom further modulates these properties. In the case of N-isobutylsulfamoyl azide, the isobutyl group is an electron-donating alkyl group.

Computational studies on various substituted azides have shown that electron-withdrawing groups on the azide can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can accelerate reactions with electron-rich alkynes (HOMO-controlled reactions). Conversely, electron-donating groups on the azide raise the HOMO (Highest Occupied Molecular Orbital) energy, which can enhance reactivity towards electron-poor alkynes (LUMO-controlled reactions).

The steric bulk of the substituents also has a significant impact. The isobutyl group on N-isobutylsulfamoyl azide, while not excessively large, does impose some steric hindrance that can influence the approach of the dipolarophile and affect the regioselectivity of the cycloaddition.

A general trend observed in computational studies is that the reaction of sulfamoyl azides with terminal alkynes proceeds faster than that of sulfonyl azides under similar conditions. nih.gov This suggests that the dialkylamino group of the sulfamoyl moiety influences the reactivity profile of the azide.

The following table provides an illustrative example of how different substituents on a generic azide might affect the calculated activation energy of a cycloaddition reaction, highlighting the electronic effects.

| Substituent on Azide (R-N₃) | Electronic Effect | Relative Activation Energy (kcal/mol) |

| p-Nitrophenyl | Strongly Electron-Withdrawing | -3.0 |

| Phenyl | Weakly Electron-Withdrawing | 0.0 |

| Methyl | Electron-Donating | +1.5 |

This table is an illustrative example based on general computational findings and does not represent specific data for N-isobutylsulfamoyl azide.

Advanced Applications and Emerging Research Directions in N Isobutylsulfamoyl Azide Chemistry

Applications in Complex Chemical Synthesis

N-Isobutylsulfamoyl azide (B81097) serves as a valuable reagent in the synthesis of complex organic molecules. The azide group is highly reactive and can participate in various transformations, including cycloaddition and reduction reactions, to introduce nitrogen-containing functionalities. ontosight.ai One of the notable applications is in the preparation of sulfonamides and sulfamates, which are important structural motifs in many biologically active compounds. ontosight.ai

A significant advancement in the use of sulfamoyl azides is their reaction with alkynes to form 1-sulfamoyl-1,2,3-triazoles. nih.govacs.org These triazoles are stable, shelf-storable compounds that act as precursors to rhodium azavinyl carbenes. These reactive intermediates can then undergo further reactions, such as asymmetric cyclopropanation with olefins, to create complex chiral molecules. nih.govacs.org This two-step process, involving the initial formation of the sulfamoyl azide followed by its cycloaddition and subsequent rhodium-catalyzed reaction, provides a powerful tool for constructing intricate molecular architectures. nih.govnih.gov

The reactivity of sulfamoyl azides extends to their thermal rearrangement, which can lead to the formation of new carbon-carbon bonds through a Curtius-type rearrangement. researchgate.net This process involves the formation of a 1,1-diazene intermediate, which then rearranges to form the desired product. researchgate.net This methodology has shown potential in the synthesis of complex natural products and other biologically relevant molecules. researchgate.net

Development of Novel Catalytic Systems for Sulfamoyl Azide Transformations

The development of efficient catalytic systems is crucial for unlocking the full potential of N-isobutylsulfamoyl azide in chemical synthesis. Transition-metal catalysis, in particular, has played a pivotal role in promoting novel transformations of sulfamoyl azides.

Copper(I) catalysts have been effectively employed in the azide-alkyne cycloaddition (CuAAC) reaction to produce 1-sulfamoyl-1,2,3-triazoles. nih.govnih.gov The use of specific ligands, such as prolinamide, in conjunction with a Cu(I) catalyst can selectively generate these triazoles in aqueous media by preventing the cleavage of the N1–N2 bond of the intermediate. rsc.org This method is notable for its mild conditions and tolerance to a wide array of functional groups. rsc.org

Rhodium(II) catalysts are instrumental in the subsequent transformations of the resulting sulfamoyl triazoles. acs.orgnih.gov These catalysts facilitate the formation of rhodium azavinyl carbenes from sulfamoyl triazoles, which can then participate in reactions like cyclopropanation. acs.orgnih.gov The choice of rhodium catalyst and reaction conditions can influence the stereoselectivity of these transformations, enabling the synthesis of specific enantiomers of complex molecules. nih.gov

Beyond copper and rhodium, other transition metals like iridium and cobalt are being explored for C-H amination reactions using sulfamoyl azides as the nitrogen source. ibs.re.kr These catalytic systems offer a direct and atom-economical approach to forming C-N bonds, a fundamental transformation in organic synthesis. ibs.re.kr Photocatalysis is also emerging as a powerful tool, enabling reactions such as the hydroamidation of alkenes using sulfonyl azides under mild, transition-metal-free conditions. researchgate.netnih.gov

Strategies for Enhanced Selectivity and Efficiency

Improving the selectivity and efficiency of reactions involving N-isobutylsulfamoyl azide is a key area of research. In transition metal-catalyzed reactions, the choice of ligand plays a critical role in controlling selectivity. For instance, in the copper-catalyzed cycloaddition with alkynes, a prolinamide ligand was found to be crucial for selectively forming the 1,2,3-triazole product in aqueous media. rsc.org

In rhodium-catalyzed cyclopropanation reactions using sulfamoyl triazoles, the diastereoselectivity and enantioselectivity can be tuned by altering the solvent and temperature. nih.gov For example, conducting the reaction in specific solvents like 1,1,2,2-tetrachloroethane (B165197) at higher temperatures can lead to significantly higher diastereomeric ratios. nih.gov

The development of novel reagents for the synthesis of sulfamoyl azides has also contributed to improved efficiency. The use of 2,3-dimethyl-1H-imidazolium triflate as a sulfonyl azide transfer agent allows for the efficient generation of sulfamoyl azides from secondary amines under mild conditions. nih.govnih.gov This method avoids the use of harsh reagents and simplifies the purification process. nih.gov

Furthermore, photocatalytic approaches offer a high degree of efficiency and selectivity. Organo-photocatalysis, for instance, can achieve anti-Markovnikov hydroamidation of alkenes with sulfonyl azides with high efficiency under mild, metal-free conditions. researchgate.net

Green Chemistry Perspectives and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes involving N-isobutylsulfamoyl azide. A significant advantage of using sulfamoyl azides in transition metal-catalyzed N-atom transfer reactions is that the only byproduct is environmentally benign dinitrogen gas. scispace.com This inherent atom economy makes these reactions an attractive alternative to other methods that generate stoichiometric waste.

The development of catalyst-free methods for certain transformations further enhances the green credentials of sulfamoyl azide chemistry. For example, the direct reaction of sulfonyl azides with tertiary or secondary amines to form N-sulfonyl amidines can be achieved without the need for a transition metal catalyst, proceeding via in situ aerobic oxidation of the amine. nih.gov

The use of aqueous media for reactions, such as the copper-catalyzed cycloaddition of sulfamoyl azides with alkynes, represents another step towards more sustainable synthesis. rsc.org Performing reactions in water reduces the reliance on volatile organic solvents, which are often hazardous and environmentally damaging.

Integration into Automated Synthesis and Flow Chemistry

The integration of N-isobutylsulfamoyl azide chemistry into automated synthesis and flow chemistry systems offers significant advantages in terms of efficiency, safety, and scalability. researchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netsoci.org

The synthesis of organic azides, which can be hazardous to handle in large quantities in traditional batch processes, is particularly well-suited for flow chemistry. soci.orgrsc.org In-situ generation of azides in a flow reactor minimizes the accumulation of potentially explosive intermediates, thereby enhancing safety. soci.org This approach has been successfully applied to the synthesis of various organic azides, which can then be used in subsequent reactions within a continuous flow system. rsc.org

Automated flow chemistry platforms can be designed to perform multi-step syntheses involving N-isobutylsulfamoyl azide and its derivatives. fu-berlin.de For example, a flow system could be configured to first synthesize the sulfamoyl azide, then perform a cycloaddition with an alkyne, and finally carry out a subsequent transformation of the resulting triazole, all in a continuous and automated fashion. rsc.org This not only streamlines the synthesis but also facilitates rapid reaction optimization and library synthesis. researchgate.netsoci.org

Future Prospects in Skeletal Editing and Molecular Scaffolding

A particularly exciting and forward-looking application of N-isobutylsulfamoyl azide chemistry lies in the burgeoning field of skeletal editing. nih.govdrzinph.com Skeletal editing refers to the modification of the core framework of a molecule, allowing for the direct conversion of one molecular scaffold into another. drzinph.comresearchgate.net This approach offers a powerful strategy for diversifying chemical structures and exploring new regions of chemical space, which is of great interest in drug discovery. nih.govresearchgate.net

Recent research has demonstrated the potential for nitrogen-atom insertion into cyclic amines to create larger, nitrogen-containing heterocyclic scaffolds. acs.orgnih.gov While not directly involving N-isobutylsulfamoyl azide itself, the underlying principles of C-N bond formation and rearrangement are highly relevant. The reactivity of the azide group in N-isobutylsulfamoyl azide could potentially be harnessed for similar skeletal editing transformations. For instance, intramolecular reactions of sulfamoyl azides could be designed to induce ring expansion or other skeletal rearrangements. researchgate.net

The ability to introduce a sulfamoyl group, which can act as a directing group or be further functionalized, adds another layer of versatility to potential skeletal editing strategies. The development of novel catalytic systems that can precisely control the reactivity of N-isobutylsulfamoyl azide will be key to realizing its full potential in this innovative area of chemical synthesis. Future research in this direction could lead to the development of powerful new tools for the rapid and efficient generation of novel molecular scaffolds with diverse biological activities. drzinph.com

Q & A

Q. What are the established synthetic routes for sulfamoyl azide, isobutyl-, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

- Begin by reviewing literature on sulfonamide and azide chemistry to identify common precursors (e.g., isobutyl sulfamoyl chloride reacting with sodium azide).

- Optimize parameters (temperature, solvent polarity, stoichiometry) using factorial design to assess their impact on yield and purity .

- Validate reproducibility via triplicate experiments and cross-check with spectroscopic data (FTIR for -N stretch at ~2100 cm, NMR for structural confirmation) .

Q. How should researchers safely handle sulfamoyl azide, isobutyl-, given its potential instability?

Methodological Answer:

- Follow protocols for azide compounds: conduct small-scale reactions in fume hoods, avoid shock/friction, and use blast shields.

- Monitor thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Implement emergency quenching procedures (e.g., acidic hydrolysis with dilute HCl) and document safety breaches in lab logs .

Q. What spectroscopic techniques are most effective for characterizing sulfamoyl azide, isbutyl-?

Methodological Answer:

- Prioritize H/C NMR to confirm alkyl chain connectivity and sulfamoyl group placement.

- Use high-resolution mass spectrometry (HRMS) for molecular ion validation and IR for functional group identification.

- Compare data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How can researchers address solubility challenges during purification?

Methodological Answer:

- Screen solvent systems (e.g., ethyl acetate/hexane gradients) via thin-layer chromatography (TLC) to identify optimal polarity.

- Employ recrystallization or column chromatography with silica gel modified for polar functional groups.

- Document solubility trends in lab notebooks to inform future scale-up efforts .

Q. What are the key stability considerations for long-term storage?

Methodological Answer:

- Store under inert atmosphere (argon) at −20°C to mitigate azide degradation.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC purity checks.

- Avoid exposure to UV light by using amber vials .

Advanced Research Questions

Q. How can computational methods predict the reactivity of sulfamoyl azide, isobutyl- in click chemistry applications?

Methodological Answer:

- Perform quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states in Huisgen cycloadditions.

- Compare activation energies with experimental kinetic data to validate computational models .

- Use molecular dynamics simulations to assess solvent effects on reaction rates .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation)?

Methodological Answer:

- Replicate conflicting studies under standardized conditions (e.g., calorimetry at controlled humidity).

- Apply error analysis frameworks to identify systematic vs. random uncertainties (e.g., instrument calibration drift).

- Cross-reference with ab initio thermochemical data (G4MP2 theory) to reconcile discrepancies .

Q. How can reaction mechanisms involving sulfamoyl azide, isobutyl- be elucidated using isotopic labeling?

Methodological Answer:

Q. What experimental designs minimize byproduct formation in multi-step syntheses?

Methodological Answer:

Q. How do steric effects of the isobutyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Conduct comparative studies with linear alkyl analogs to isolate steric contributions.

- Analyze transition state geometries using computational tools (e.g., NCI analysis for non-covalent interactions).

- Correlate steric bulk (via Tolman cone angles) with observed regioselectivity trends .

Data Management & Validation

- Contradiction Handling : Maintain version-controlled datasets with metadata (e.g., instrument settings, ambient conditions) to trace data variability .

- Software Tools : Utilize chemical informatics platforms (e.g., SciFinder for literature validation, Gaussian for computational modeling) to cross-verify results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.